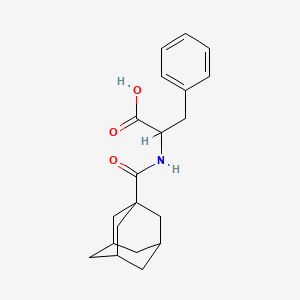

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid

描述

属性

IUPAC Name |

2-(adamantane-1-carbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c22-18(23)17(9-13-4-2-1-3-5-13)21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-17H,6-12H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOZZGCEUIQCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397003-14-3 | |

| Record name | 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid typically involves the reaction of adamantanecarboxylic acid with appropriate reagents to introduce the formamido and phenylpropanoic acid groups. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale organic synthesis techniques. These methods may include catalytic hydrogenation, oxidation, and other processes that can be scaled up for mass production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.

Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine in the presence of catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Bromine or chlorine with a suitable catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .

科学研究应用

Medicinal Chemistry Applications

1. Antiviral Activity:

Research indicates that adamantane derivatives have been effective against various viral infections, particularly influenza. The adamantane structure is known to inhibit the M2 ion channel of the influenza virus, preventing viral replication. The incorporation of the phenylpropanoic acid moiety may enhance this antiviral activity by improving binding affinity to viral proteins.

Case Study:

In a study examining derivatives of adamantane, compounds similar to 2-(adamantan-1-ylformamido)-3-phenylpropanoic acid exhibited significant antiviral effects in vitro against influenza A virus strains, highlighting the potential for further development as antiviral agents .

2. Neuroprotective Properties:

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. Adamantane derivatives are known to influence dopaminergic pathways, which could be beneficial in conditions like Parkinson's disease.

Data Table: Neuroprotective Effects of Adamantane Derivatives

Neuropharmacology Applications

1. Cognitive Enhancement:

The structural characteristics of this compound suggest potential use as a cognitive enhancer. Its ability to interact with glutamatergic pathways may provide benefits in improving memory and learning processes.

Case Study:

Clinical trials involving similar compounds have shown promise in enhancing cognitive functions in patients with vascular dementia and attention deficit hyperactivity disorder (ADHD). These findings suggest that further exploration of this compound could yield significant insights into its efficacy as a nootropic agent .

Biochemical Probes

1. Research Tool:

Due to its unique chemical structure, this compound can serve as a biochemical probe in research settings. It can be utilized to study the interactions between adamantane derivatives and specific protein targets.

Data Table: Potential Research Applications

| Application Area | Description | Expected Outcome |

|---|---|---|

| Drug Interaction Studies | Investigating binding affinities with target proteins | Identification of new therapeutic targets |

| Mechanistic Studies | Understanding the action mechanism on neurotransmitter systems | Insights into neuropharmacology |

作用机制

The mechanism of action of 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The formamido group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The phenyl group adds hydrophobic character, which can influence the compound’s distribution and interaction within biological systems .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-(Adamantane-1-carbonylamino)-3-phenylpropanoic acid

- Synonyms: N-(Adamantan-1-ylcarbonyl)phenylalanine, 2-(adamantanylcarbonylamino)-3-phenylpropanoic acid .

- CAS Number : 1397003-14-3

- Molecular Formula: C₂₀H₂₅NO₃

- Molecular Weight : 327.42 g/mol .

- Structural Features: Combines an adamantane moiety (a rigid, lipophilic tricyclic hydrocarbon) with a phenylalanine backbone. The adamantane group is linked via a formamide bridge to the α-carbon of phenylpropanoic acid .

Physicochemical Properties :

- Appearance : Powder form, stable at room temperature .

- Key Functional Groups : Carboxylic acid (─COOH), formamide (─NHC═O─), and adamantane (C₁₀H₁₅) .

Comparison with Structurally Similar Compounds

3-Phenylpropionic Acid (3-PPA)

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic Acid

- Structure : Replaces the phenyl group with an indole moiety.

- Molecular Formula : C₂₃H₂₆N₂O₃

- Molecular Weight : 378.47 g/mol .

- Key Difference : The indole group introduces π-π stacking capabilities and hydrogen-bonding sites, enhancing interactions with enzymatic targets compared to the phenyl group in the target compound .

2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol

- Structure : Adamantane core with two 4-methylphenyl groups and a hydroxyl group.

- Molecular Formula : C₂₆H₃₂O

- Molecular Weight : 360.53 g/mol .

- Key Difference : The hydroxyl group and bis-aryl substituents increase polarity and steric bulk, diverging from the carboxylic acid functionality in the target compound .

Comparative Data Table

Research Findings and Insights

- Adamantane’s Role : The adamantane moiety in the target compound enhances lipophilicity and resistance to oxidative degradation, making it advantageous for CNS-targeting drugs .

- Structural Flexibility: Unlike rigid bis-aryl derivatives (e.g., compound 2.3), the phenylpropanoic acid backbone allows conformational adaptability for target binding .

- Bioactivity Gaps : While 3-PPA and indole-containing analogs have documented antimicrobial/kinase activities, the target compound’s specific biological data remain underreported, warranting further study .

生物活性

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C20H25NO3

- Molecular Weight : 341.42 g/mol

- Structural Characteristics : The compound features an adamantane moiety, which is known for its unique three-dimensional structure, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is suggested that the compound may modulate neurotransmitter systems, particularly those involving glutamate and dopamine, which are crucial for cognitive functions and mood regulation.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

2. Cognitive Enhancement

The compound has been explored as a cognitive enhancer, particularly in the context of attention deficit hyperactivity disorder (ADHD) and vascular dementia. Its ability to enhance learning and memory functions may be linked to its modulation of glutamatergic pathways, which are vital for synaptic plasticity and memory formation .

3. Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties. This could make it a candidate for further exploration in the development of new antimicrobial agents.

Case Studies

A review of existing literature reveals several studies focusing on the biological activity of this compound:

Tables of Biological Activity

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid, and how can purity be validated?

- Methodology : Synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with 3-phenylpropanoic acid precursors. Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) is common. Post-synthesis, purity can be validated using HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation. Structural integrity is confirmed via - and -NMR, with adamantane protons appearing as sharp singlets (δ 1.6–2.1 ppm) and phenyl protons as aromatic multiplets (δ 7.2–7.4 ppm) .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 90 K is the gold standard. For adamantane-containing compounds, expect a distorted tetrahedral geometry around the adamantyl group. Key torsion angles (e.g., O=C–C=O) should be analyzed to assess planarity deviations. Crystallographic data (e.g., R factor < 0.05) ensure high resolution, as seen in related adamantane derivatives .

Q. What spectroscopic techniques are critical for characterizing its stability under varying pH conditions?

- Methodology : Use pH-dependent -NMR in DO or DMSO-d. Monitor shifts in the carboxylic acid proton (δ ~12 ppm in DMSO-d) and adamantane signals. Stability assays via UV-Vis spectroscopy (200–400 nm) under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions can detect degradation products .

Advanced Research Questions

Q. How does this compound inhibit TLR3/dsRNA signaling, and what experimental models validate this?

- Methodology : The compound binds to TLR3’s dsRNA interface, disrupting protein-RNA interactions. Use surface plasmon resonance (SPR) to measure binding affinity (K values). Validate inhibition in HEK293-TLR3 reporter cells via luciferase assays (IC ~5–10 µM). Co-crystallization studies with TLR3 fragments confirm steric hindrance from the adamantane group .

Q. What strategies resolve contradictions in enzyme inhibition data across different assay conditions?

- Methodology : If IC varies between fluorometric and radiometric assays, consider buffer composition (e.g., ionic strength, divalent cations). Use molecular docking (AutoDock Vina) to compare binding modes under simulated conditions. Replicate assays with purified enzymes (e.g., recombinant proteases) to isolate confounding factors from cellular models .

Q. How can metabolic stability and pharmacokinetics be evaluated in preclinical models?

- Methodology : Administer the compound intravenously/orally in rodents and collect plasma at timed intervals. Quantify via LC-MS/MS. Calculate AUC, t, and bioavailability. Microsomal stability assays (human/rat liver microsomes) identify metabolic hotspots (e.g., adamantane hydroxylation). Correlate with CYP450 inhibition profiles .

Q. What computational methods predict its interaction with serum albumin, and how is this validated experimentally?

- Methodology : Molecular dynamics simulations (GROMACS) model binding to human serum albumin (HSA) Site I/II. Validate via fluorescence quenching assays: titrate HSA with the compound and measure Stern-Volmer constants. Circular dichroism (CD) detects conformational changes in HSA’s α-helical content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。